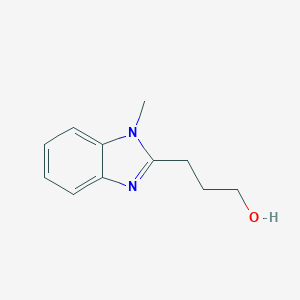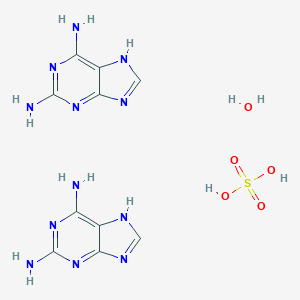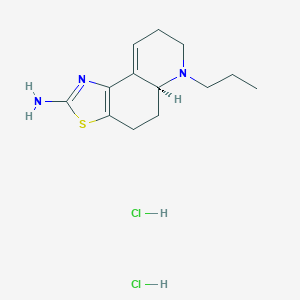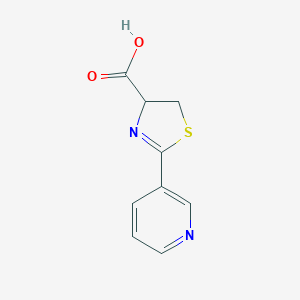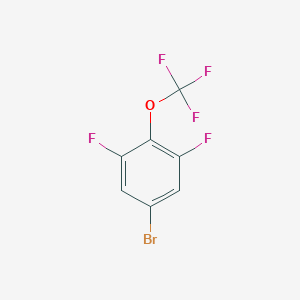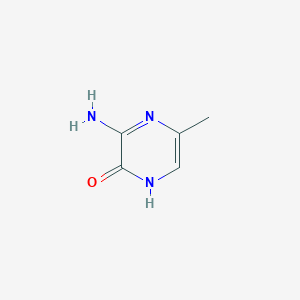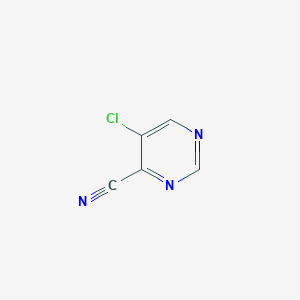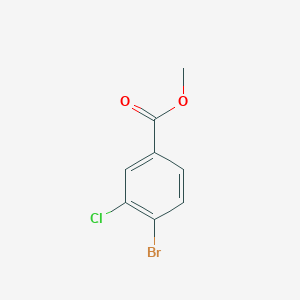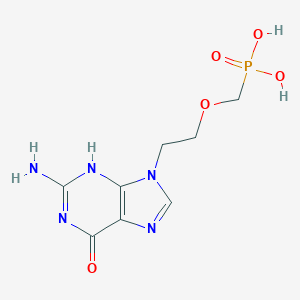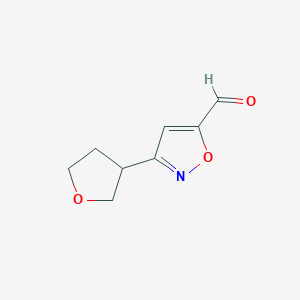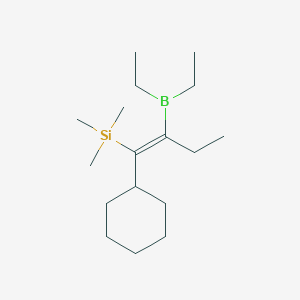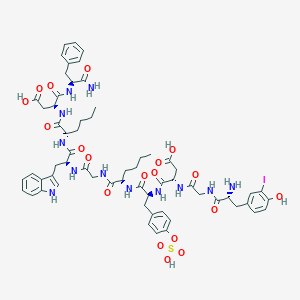
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-, also known as CCK-8, is a peptide hormone that is found in the gastrointestinal tract and the brain. It is synthesized by the enteroendocrine cells in the small intestine and released into the bloodstream in response to the presence of food. CCK-8 has been found to have various physiological and biochemical effects, and its mechanism of action has been extensively studied.
作用機序
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- binds to specific receptors on the surface of target cells, including the pancreas and brain. The binding of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- to its receptors leads to the activation of intracellular signaling pathways, resulting in the release of digestive enzymes and bile, as well as the regulation of food intake and other physiological processes.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have various biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, the inhibition of gastric emptying, and the regulation of food intake and satiety. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has also been found to have effects on the central nervous system, including the regulation of anxiety and pain.
実験室実験の利点と制限
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- is a useful tool for studying the regulation of food intake and digestion, as well as the effects of peptides on the central nervous system. However, there are some limitations to its use in lab experiments. For example, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be difficult to work with due to its rapid degradation and low solubility. In addition, the effects of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- can be dose-dependent, making it important to carefully control the concentration of the peptide in experiments.
将来の方向性
There are many potential future directions for research on Cholecystokinin (26-33), I-tyr-gly-nle(28,31)-. For example, further studies could investigate the role of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- in the regulation of anxiety and pain, as well as its potential therapeutic applications in these areas. In addition, there is a need for further research on the mechanism of action of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- and its effects on other physiological processes. Finally, the development of more stable and soluble forms of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- could facilitate its use in lab experiments and potential clinical applications.
合成法
The synthesis of Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is automated and allows for the rapid and efficient synthesis of peptides. The final product is then purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been extensively studied for its role in the regulation of food intake and digestion. It has been found to stimulate the release of digestive enzymes from the pancreas and bile from the gallbladder. Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- also acts as a satiety signal, reducing food intake and promoting feelings of fullness. In addition, Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- has been found to have effects on the central nervous system, including the regulation of anxiety and pain.
特性
CAS番号 |
118688-24-7 |
|---|---|
製品名 |
Cholecystokinin (26-33), I-tyr-gly-nle(28,31)- |
分子式 |
C62H77IN12O19S |
分子量 |
1453.3 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77IN12O19S/c1-3-5-15-43(71-59(87)46(27-35-18-21-38(22-19-35)94-95(91,92)93)74-61(89)48(29-53(79)80)70-51(77)32-67-56(84)41(64)25-36-20-23-50(76)40(63)24-36)57(85)68-33-52(78)69-47(28-37-31-66-42-17-11-10-14-39(37)42)60(88)72-44(16-6-4-2)58(86)75-49(30-54(81)82)62(90)73-45(55(65)83)26-34-12-8-7-9-13-34/h7-14,17-24,31,41,43-49,66,76H,3-6,15-16,25-30,32-33,64H2,1-2H3,(H2,65,83)(H,67,84)(H,68,85)(H,69,78)(H,70,77)(H,71,87)(H,72,88)(H,73,90)(H,74,89)(H,75,86)(H,79,80)(H,81,82)(H,91,92,93)/t41-,43+,44+,45+,46+,47+,48+,49+/m1/s1 |
InChIキー |
ODPHDJYCCQFLCA-ZRJFNEKDSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC5=CC(=C(C=C5)O)I)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CC(=C(C=C5)O)I)N |
その他のCAS番号 |
118688-24-7 |
配列 |
XGDXXGWXDF |
同義語 |
CCK(26-33), I-Tyr-Gly-Nle(28,31)- CCK-ITGN cholecystokinin (26-33), I-Tyr-Gly-Nle(28,31)- cholecystokinin (26-33), iodo-tyrosyl-glycyl-norleucine(28,31)- iodo-Tyr-Gly-28,31-Nle-cholecystokinin (26-33) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



